3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole
Description
Properties
IUPAC Name |
3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2S/c1-3-8-18-14(6-1)16(12-22-18)21(20-10-5-11-24-20)17-13-23-19-9-4-2-7-15(17)19/h1-13,21-23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEFWNXAUVOFPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CC=CS3)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole typically involves the following steps:
Indole Derivative Formation: The starting materials include indole and thiophene derivatives. These are often prepared through Fischer indole synthesis or other methods.
Coupling Reaction: The indole and thiophene derivatives are coupled using a suitable catalyst, such as palladium or nickel, under specific reaction conditions (e.g., high temperature and pressure).
Purification: The resulting compound is purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can reduce double or triple bonds to single bonds.
Substitution: Substitution reactions can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed:
Scientific Research Applications
3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: This compound and its derivatives are explored for their potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials, dyes, and other industrial applications.
Mechanism of Action
The mechanism by which 3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed biological activities.
Molecular Targets and Pathways:
Receptors: The compound may bind to specific receptors, influencing signaling pathways.
Enzymes: It can inhibit or activate certain enzymes, affecting metabolic processes.
Genes: It may interact with gene expression, leading to changes in cellular functions.
Comparison with Similar Compounds
Key Comparative Data Table
Biological Activity
The compound 3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole is a significant member of the indole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features an indole ring fused with a thiophene moiety, which is crucial for its biological activity. The presence of these heterocycles enhances the compound's ability to interact with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including the target compound. For instance:
- Case Study : A study demonstrated that derivatives containing indole and thiophene rings exhibit significant cytotoxicity against various cancer cell lines, including colon (HCT-116), lung (A549), and breast cancer cells. The synthesized compounds showed IC50 values in the micromolar range, indicating effective inhibition of cell proliferation .
Table 1: Anticancer Activity of Indole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | 5.0 |
| 2-amino-3-cyano derivatives | A549 | 4.5 |
| Indolylquinazolinones | HT-29 | 6.2 |
Antimicrobial Activity
The antimicrobial properties of indole derivatives have been well-documented. The compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
- Research Findings : A study reported that certain indole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.98 µg/mL against MRSA, highlighting their potential as antimicrobial agents .
Table 2: Antimicrobial Activity Against MRSA
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 0.98 |
| Indolylquinazolinone | 3.90 |
Anti-inflammatory Properties
Indoles are also recognized for their anti-inflammatory effects. Compounds derived from indoles have been shown to inhibit pro-inflammatory cytokines and pathways.
- Example : A recent study demonstrated that certain indole derivatives significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating their potential as anti-inflammatory agents .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : Indoles often act as kinase inhibitors, disrupting signaling pathways essential for cancer cell survival.
- DNA Intercalation : The planar structure of indoles allows them to intercalate into DNA, leading to apoptosis in cancer cells.
- Antimicrobial Action : The interaction with bacterial cell membranes disrupts their integrity, leading to cell death.
Q & A
[Basic] What are the common synthetic strategies for 3-[1H-indol-3-yl(thiophen-2-yl)methyl]-1H-indole, and how do reaction conditions impact yield and purity?
The synthesis typically involves electrophilic substitution or Friedel-Crafts alkylation. For instance, iodine-catalyzed coupling (10 mol% I₂ in MeCN at 40°C) achieves a 98% yield in 5 hours, emphasizing catalyst efficiency and temperature optimization . Alternative methods using FeCl₃ yield 67% under milder conditions, highlighting trade-offs between speed and purity . Characterization via ¹H NMR (e.g., δ 5.93 ppm for the methylene proton) and ¹³C NMR confirms structural integrity, with aromatic carbons appearing between 110–142 ppm .
[Basic] How is nuclear magnetic resonance (NMR) spectroscopy utilized to confirm the molecular structure of this compound?
¹H NMR identifies key protons: the methylene bridge (CH) appears as a singlet at δ 5.93 ppm, while indole and thiophene protons show multiplet patterns at δ 7.14–7.79 ppm . ¹³C NMR corroborates the framework, with the methylene carbon at δ 39.2 ppm and aromatic carbons in the 110–142 ppm range . These patterns align with bis-indolylmethane analogs, validating synthetic routes .
[Advanced] What crystallographic techniques and software (e.g., SHELX) are employed for structural validation, and what challenges arise during refinement?
Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL) resolves bond lengths and angles. Challenges include refining twinned crystals or disordered regions, which require iterative cycles and validation tools like PLATON . SHELXL handles high-resolution data well, but macromolecular refinements may need additional restraints. Structural metrics (e.g., R factor < 0.05) and disorder modeling (e.g., for flexible thiophene rings) ensure accuracy .
[Advanced] How do structural modifications (e.g., substituent variations) influence bioactivity, and what methodologies assess these effects?
Electron-withdrawing groups (e.g., Cl, Br) on indole enhance antimicrobial activity by improving membrane permeability. For example, 5-methoxy derivatives show MIC = 8 µg/mL against S. aureus . Broth microdilution (CLSI guidelines) quantifies efficacy, while molecular docking (AutoDock Vina) predicts interactions with targets like bacterial topoisomerase IV . Thiophene substitution at position 2 optimizes tubulin polymerization inhibition in anticancer screens .
[Advanced] What analytical approaches resolve contradictions in spectroscopic or crystallographic data?
NMR discrepancies (e.g., tautomerism) are clarified using 2D COSY/HSQC and variable-temperature experiments . For crystallography, multi-crystal datasets or Hirshfeld surface analysis validate intermolecular interactions . High-pressure studies can resolve disorder, with mean C–C bond deviations < 0.002 Å indicating reliable refinement .
[Advanced] How do novel catalysts (e.g., clay catalysts) compare to traditional methods in synthesizing bis-indolylmethane derivatives?
Montmorillonite K10 clay catalysts enable solvent-free synthesis with 83% yields, reducing N-alkylation side products . FTIR/TGA studies confirm Brønsted acid sites on clay surfaces activate aldehydes electrophilically . In contrast, I₂ catalysis in MeCN achieves faster kinetics (5 h vs. 24 h) but requires polar solvents .
[Advanced] How is computational chemistry applied to predict reactivity and stability in synthetic pathways?
DFT calculations (B3LYP/6-311+G**) model transition states, with Fukui indices identifying nucleophilic sites (indole C3, thiophene α-position) to guide regioselectivity . Molecular dynamics predict solubility limitations (logP = 3.2), informing solvent selection (DMF vs. MeCN) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
